molecular formula C10H13Br2NO2S B14415514 2,4-Dibromo-6-(butane-1-sulfonyl)aniline CAS No. 84483-29-4

2,4-Dibromo-6-(butane-1-sulfonyl)aniline

Cat. No.: B14415514
CAS No.: 84483-29-4
M. Wt: 371.09 g/mol
InChI Key: XYRXZYXNCTXBLQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(butane-1-sulfonyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms, a butane-1-sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(butane-1-sulfonyl)aniline typically involves multiple steps. One common method is the bromination of aniline derivatives, followed by sulfonylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides. The reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(butane-1-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,4-Dibromo-6-(butane-1-sulfonyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(butane-1-sulfonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-(butane-1-sulfonyl)aniline is unique due to the presence of both bromine atoms and the butane-1-sulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

84483-29-4

Molecular Formula

C10H13Br2NO2S

Molecular Weight

371.09 g/mol

IUPAC Name

2,4-dibromo-6-butylsulfonylaniline

InChI

InChI=1S/C10H13Br2NO2S/c1-2-3-4-16(14,15)9-6-7(11)5-8(12)10(9)13/h5-6H,2-4,13H2,1H3

InChI Key

XYRXZYXNCTXBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)N

Origin of Product

United States

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